A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates†
Chemical Communications Pub Date: 2022-02-25 DOI: 10.1039/D2CC00808D
Abstract
An unprecedented synthetic strategy is devised to generate β-aminoboronic acids from aziridines via a sequential process involving 1,2-iodoamine formation and radical borylation under light irradiation. A variety of aziridines including multiply substituted aziridines have been successfully employed as synthetic precursors, expanding their synthetic utility compared to previous methods. Mechanistic studies suggest that the boron source plays a unique role in the borylation step, and in the formation of haloamine intermediates.
Recommended Literature
- [1] The role of emissive charge transfer states in two polymer–fullerene organic photovoltaic blends: tuning charge photogeneration through the use of processing additives†
- [2] Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor
- [3] Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@SiO2@m-SiO2
- [4] Crystal structure and physical properties of (TTM-TTP)AuI2
- [5] Magnetoconductance modulations due to interlayer tunneling in radial superlattices†
- [6] Core–shell microcapsules: biofabrication and potential applications in tissue engineering and regenerative medicine
- [7] Selective dimerisation of 1-hexene mediated by aluminium alkyl chloride-activated tungsten imido complexes†
- [8] A photochromic system based on photochemical or thermal chelate exchange on Ru(phen)2L2+ (L = diimine or dinitrileligand)
- [9] 7. The structure of diallyl disulphide
- [10] First enantioselective organocatalytic allylation of simple aldimines with allyltrichlorosilane†
Journal Name:Chemical Communications
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 149428-64-8
-
CAS no.: 170643-02-4